molecular formula C23H34N2O2S B4120371 N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea

N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea

Cat. No. B4120371
M. Wt: 402.6 g/mol
InChI Key: UPSGMDQALGWRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADBUTU and has been synthesized and studied extensively in recent years.

Mechanism of Action

The mechanism of action of ADBUTU involves the inhibition of tubulin polymerization, which is essential for cell division. ADBUTU binds to the colchicine binding site on tubulin, preventing the formation of microtubules and inhibiting cell division. This mechanism of action makes ADBUTU a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
ADBUTU has been shown to have various biochemical and physiological effects. Studies have shown that ADBUTU inhibits cell proliferation, induces apoptosis, and disrupts the cell cycle. ADBUTU has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

ADBUTU has several advantages for lab experiments. It is a potent and specific inhibitor of tubulin polymerization, making it an excellent tool for studying the role of microtubules in cell division and other cellular processes. However, ADBUTU has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for research on ADBUTU. One area of research is the development of more potent and selective analogs of ADBUTU for cancer treatment. Another area of research is the study of the effects of ADBUTU on other cellular processes, such as cell migration and invasion. Additionally, ADBUTU could be studied for its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea is a promising compound with potential applications in various scientific fields, particularly in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an excellent tool for studying cellular processes and developing new cancer treatments. Further research on ADBUTU could lead to significant advancements in cancer treatment and other areas of science.

Scientific Research Applications

ADBUTU has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of ADBUTU is in the field of cancer research. Studies have shown that ADBUTU has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and melanoma.

properties

IUPAC Name

1-[1-(1-adamantyl)butyl]-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2S/c1-4-5-21(23-12-15-8-16(13-23)10-17(9-15)14-23)25-22(28)24-19-7-6-18(26-2)11-20(19)27-3/h6-7,11,15-17,21H,4-5,8-10,12-14H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSGMDQALGWRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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